N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(19-11-15-4-1-2-6-18(15)25-19)23-12-14-7-9-22-17(10-14)16-5-3-8-21-13-16/h1-11,13H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMMTZCZPLHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common approach is the combination of 8-aminoquinoline-directed C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group on the benzofuran scaffold, followed by palladium-catalyzed C–H arylation to introduce the bipyridine moiety. The final step involves transamidation to form the carboxamide linkage .
Reaction Conditions:
Reagents: Benzofuran substrate, (hetero)aryl iodide, palladium acetate, silver acetate, sodium acetate.
Solvent: Cyclopentyl methyl ether (CPME).
Temperature: 110°C.
Atmosphere: Inert (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-carboxamide derivatives with altered functional groups.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique biological activities. These complexes can interact with enzymes, receptors, or DNA, leading to various biological effects. The bipyridine moiety enhances its ability to chelate metal ions, while the benzofuran scaffold contributes to its bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights four benzofuran-2-carboxamide derivatives (8a–8d) with piperazine- and fluorobutyl-based substituents . While these compounds share the benzofuran-2-carboxamide core with the target molecule, their side-chain modifications lead to distinct physicochemical and pharmacological properties. Below is a detailed comparison:
Key Observations:
Structural Differences: The target compound replaces the piperazine-fluorobutyl chain in 8a–8d with a bipyridinylmethyl group. The bipyridinyl group is structurally distinct from the dichlorophenyl or methoxyphenyl substituents in 8a–8d, which are known to modulate serotonin receptor affinity .
Synthetic Efficiency: Yields for 8a–8d range from 36% to 82%, influenced by steric and electronic effects of substituents. The dichlorophenyl group in 8d likely stabilizes intermediates, explaining its high yield (82%) .
Physicochemical Properties :
- Melting points for 8a–8d (163–172°C) reflect crystalline stability from halogenated or methoxylated aryl groups. The bipyridinyl group in the target compound may lower melting points due to reduced symmetry.
- The bipyridinylmethyl moiety could enhance aqueous solubility compared to dichlorophenyl derivatives (e.g., 8a, 8d), which are more lipophilic .
Pharmacological Implications: Compounds 8a–8d were designed as serotonin receptor ligands, with dichlorophenyl groups enhancing receptor binding . The target compound’s bipyridinyl group may shift selectivity toward kinases or metalloenzymes. references dihydropyridine derivatives (e.g., AZ331, AZ257) with thioether and cyano groups, which are structurally dissimilar but share carboxamide functionality. These compounds exhibit calcium channel modulation, suggesting the carboxamide core’s versatility .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that integrates the structural features of benzofuran and bipyridine. This compound has garnered attention due to its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound through a detailed examination of its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 329.4 g/mol
- CAS Number : 2034246-89-2
The compound features a benzofuran core linked to a bipyridine moiety via a methyl group, contributing to its unique chemical reactivity and biological properties.
Target of Action
The specific biological targets of this compound remain largely unidentified. However, derivatives of benzofuran are known to interact with various cellular pathways, which may be relevant for this compound as well.
Mode of Action
The compound likely shares mechanisms with other benzofuran derivatives known for their diverse pharmacological activities. These include:
- Inhibition of cell proliferation : Similar compounds have demonstrated the ability to inhibit cancer cell growth.
- Induction of apoptosis : Evidence suggests that compounds in this class can trigger programmed cell death in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Testing : The compound has been tested against various cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma). The IC values indicate potent cytotoxicity, suggesting effective inhibition of tumor growth.
Antibacterial Activity
The compound also shows promise in antibacterial applications. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms similar to those observed in other benzofuran derivatives.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:
- Bioavailability : The extent and rate at which the active substance or active moiety is absorbed and becomes available at the site of action.
- Metabolism : Potential metabolic pathways that could affect the efficacy and safety profile of the compound.
Case Studies and Research Findings
- Study on Apoptosis Induction :
-
Antimicrobial Efficacy :
- Another investigation highlighted the antibacterial activity against various strains, suggesting a mechanism involving disruption of bacterial cell membranes .
Q & A
Q. What synthetic methodologies are most effective for preparing N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide?
- Methodological Answer : The synthesis of benzofuran-carboxamide derivatives typically involves:
- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of precursors like o-hydroxyphenylacetic acid using dehydrating agents (e.g., polyphosphoric acid) .
- Step 2 : Coupling the benzofuran carboxylic acid with a substituted bipyridine moiety. For example, carbodiimide-based reagents (e.g., DCC) with DMAP as a catalyst are widely used for amide bond formation .
- Step 3 : Purification via column chromatography or recrystallization, followed by structural validation using NMR and mass spectrometry .
Note: Adjust reaction conditions (solvent, temperature) based on steric and electronic effects of the bipyridine substituents.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the bipyridine and benzofuran moieties .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry, if crystalline derivatives are obtainable .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of benzofuran-carboxamide analogs?
- Methodological Answer : Discrepancies may arise due to:
- Structural Variations : Minor substituent changes (e.g., methoxy vs. chloro groups) significantly alter receptor binding. Compare activity across analogs like N-(3-chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl)benzofuran-2-carboxamide vs. piperazine-free derivatives .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence polarization) to measure IC₅₀ values .
- Data Normalization : Include positive controls (e.g., known inhibitors) and validate results across multiple replicates .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Key considerations:
- Lipophilicity : Modify substituents on the bipyridine or benzofuran rings to adjust logP values (e.g., introduce polar groups like hydroxyl or amine) .
- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes from rodents/humans) to identify metabolic hotspots .
- Solubility : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles for in vivo administration .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs). Compare with structurally related compounds like N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-trans-but-2-enyl)benzofuran-2-carboxamide .
- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with activity data to identify critical functional groups .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to prioritize derivatives for synthesis .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, BRAF) with ATP-Glo™ assays to measure inhibition .
- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing IC₅₀ values to known inhibitors .
- Off-Target Screening : Employ thermal shift assays to identify unintended protein interactions .
Q. How should researchers troubleshoot low yields in the final coupling step of the synthesis?
- Methodological Answer : Common issues and solutions:
- Steric Hindrance : Replace DCC with EDC·HCl for less bulky coupling reagents .
- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents .
- Byproduct Formation : Monitor reaction progress via TLC and quench reactions at 80–90% conversion to minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
